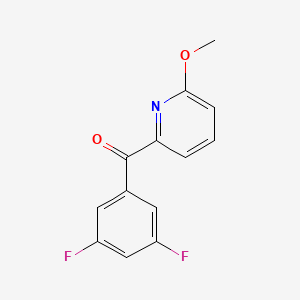

2-(3,5-Difluorobenzoyl)-6-methoxypyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as “3,5-Difluorobenzoyl chloride” has been documented. For instance, “3,5-Difluorobenzoyl chloride” was used in the synthesis of AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) potentiator LY450108 . Another related compound, “2,4-dichloro-3,5-difluorobenzoic acid”, was synthesized from the commercially available “4-chloro-3,5-difluorobenzonitrile” in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis

The molecular structure of “3,5-Difluorobenzoyl chloride” has been analyzed and documented . The molecular formula is C7H3ClF2O, and the monoisotopic mass is 175.984055 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “3,5-Difluorobenzoyl chloride” have been documented. It is a liquid at 20 degrees Celsius, and it has a refractive index of n20/D 1.5031 (lit.) . The density is 1.423 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Bone Turnover and Osteoporosis Treatment : A compound closely related to 2-(3,5-Difluorobenzoyl)-6-methoxypyridine was identified as a potent antagonist of the alpha(v)beta(3) receptor. This compound demonstrated efficacy in in vivo models of bone turnover and was selected for clinical development for osteoporosis treatment (Hutchinson et al., 2003).

Anti-Cancer Drug Metabolism : The metabolism of YH3945, a novel anti-cancer agent containing a structure similar to this compound, was studied in rats. This research provided insights into the compound's metabolic pathways, including O-demethylation and hydroxylation, which are crucial for understanding its pharmacokinetics (Lee et al., 2004).

Chemoselective Demethylation : A method for the chemoselective demethylation of various methoxypyridine derivatives, including those similar to this compound, was developed. This method could be important for synthesizing metabolic substances of certain drugs (Makino et al., 2019).

Cytotoxicity Assessment in Cancer Research : Research on a series of 2-methoxypyridine-3-carbonitrile derivatives, related to the compound , evaluated their in vitro cytotoxicity activities against various cancer cell lines. This study is significant for understanding the anticancer potential of such compounds (Al‐Refai et al., 2019).

Ligand Scrambling in Medicinal Chemistry : A study investigated the ligand scrambling reaction and oxidation of N-Heterocyclic carbene gold(I) complexes, which include a structure resembling this compound. Understanding this mechanism is vital for optimizing these complexes for biomedical applications (Goetzfried et al., 2020).

Safety and Hazards

The safety data sheet for “3,5-Difluorobenzoyl chloride” indicates that it is a dangerous substance. It is classified as a flammable liquid (Category 2), and it can cause severe skin burns and eye damage . It is advised to handle it with appropriate personal protective equipment and to avoid its release into the environment .

Mécanisme D'action

Target of action

The compound contains a 3,5-difluorobenzoyl moiety . Benzoyl compounds are often used in the synthesis of various pharmaceuticals and can interact with a wide range of biological targets. The specific target would depend on the overall structure of the compound and any modifications it undergoes in the body.

Propriétés

IUPAC Name |

(3,5-difluorophenyl)-(6-methoxypyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO2/c1-18-12-4-2-3-11(16-12)13(17)8-5-9(14)7-10(15)6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFXSUWNUBOAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

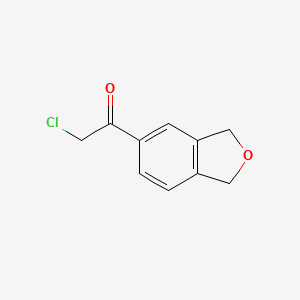

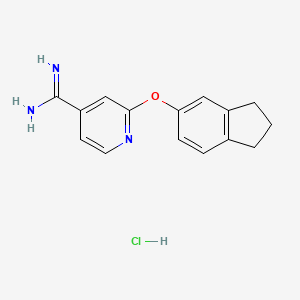

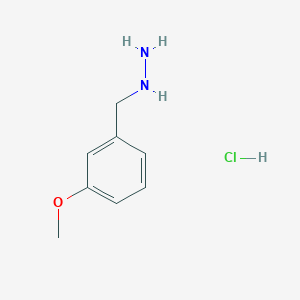

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/structure/B1421432.png)

![1,7-Diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1421433.png)

![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)

![2-[(4-Methoxyphenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B1421436.png)

![2-chloro-N-[3-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1421441.png)

![[2-Methyl-1-(3-pyridinyl)propyl]amine dihydrochloride](/img/structure/B1421445.png)

![12-Oxa-2,3,7-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-13-one](/img/structure/B1421448.png)